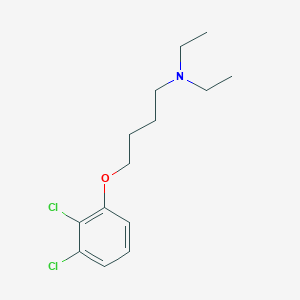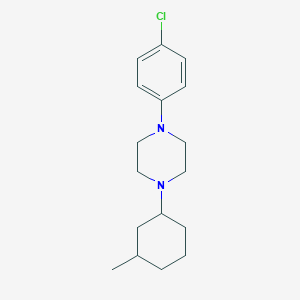
N-(3-fluorophenyl)-N'-(2-thienylmethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-fluorophenyl)-N'-(2-thienylmethyl)thiourea is a chemical compound with potential applications in scientific research. It is a thiourea derivative that has been synthesized through various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions for research.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-N'-(2-thienylmethyl)thiourea is not yet fully understood. However, it has been proposed that it may act by inhibiting certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It may also induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-N'-(2-thienylmethyl)thiourea has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation in animal models of arthritis and colitis. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been found to have antibacterial activity against certain strains of bacteria.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-fluorophenyl)-N'-(2-thienylmethyl)thiourea in lab experiments is its potential as a therapeutic agent for various diseases. It has shown promising results in its anti-inflammatory, anticancer, and antimicrobial properties. However, one limitation is that its mechanism of action is not yet fully understood, which may make it difficult to optimize its use as a therapeutic agent.
Future Directions
There are several future directions for research on N-(3-fluorophenyl)-N'-(2-thienylmethyl)thiourea. One direction is to further investigate its mechanism of action, particularly in relation to its anti-inflammatory and anticancer properties. Another direction is to explore its potential as a treatment for other diseases, such as bacterial infections. Additionally, research could focus on optimizing its pharmacological properties, such as its bioavailability and toxicity. Overall, N-(3-fluorophenyl)-N'-(2-thienylmethyl)thiourea shows promise as a chemical compound with potential applications in scientific research.
Synthesis Methods
The synthesis of N-(3-fluorophenyl)-N'-(2-thienylmethyl)thiourea has been achieved through different methods, including the reaction of 3-fluoroaniline with 2-thienylmethylisocyanide and sulfur in the presence of a base. Another method involves the reaction of 3-fluoroaniline with 2-thienylmethylisothiocyanate in the presence of a base. These methods have resulted in the formation of N-(3-fluorophenyl)-N'-(2-thienylmethyl)thiourea in good yields.
Scientific Research Applications
N-(3-fluorophenyl)-N'-(2-thienylmethyl)thiourea has shown potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its anti-inflammatory, anticancer, and antimicrobial properties. In one study, it was found to inhibit the growth of breast cancer cells by inducing apoptosis, or programmed cell death. In another study, it was shown to have antibacterial activity against Staphylococcus aureus and Escherichia coli.
properties
IUPAC Name |
1-(3-fluorophenyl)-3-(thiophen-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2S2/c13-9-3-1-4-10(7-9)15-12(16)14-8-11-5-2-6-17-11/h1-7H,8H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBFZMCECVZPIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=S)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenyl)-3-(thiophen-2-ylmethyl)thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-4-(4-methoxyphenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile](/img/structure/B5121419.png)
![2-[(mesitylmethyl)thio]-1,3-benzothiazol-6-amine](/img/structure/B5121434.png)
![N-benzyl-2-{[5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5121440.png)

![7'-amino-5-bromo-2,2',4'-trioxo-1,1',2,2',3',4'-hexahydrospiro[indole-3,5'-pyrano[2,3-d]pyrimidine]-6'-carbonitrile](/img/structure/B5121449.png)
![7-amino-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B5121468.png)
![N-{[(4-bromophenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B5121472.png)
![4-{[(4-chloro-2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5121489.png)
![4-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]thiomorpholine](/img/structure/B5121493.png)


![N-(2-chlorobenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5121518.png)
![1-[4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone](/img/structure/B5121526.png)
![4,4'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis[1-(4-fluorophenyl)-1-butanone]](/img/structure/B5121532.png)